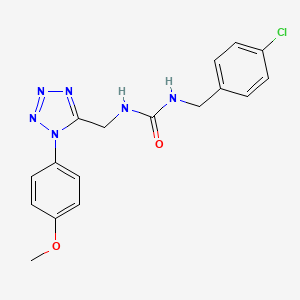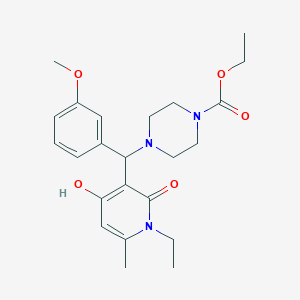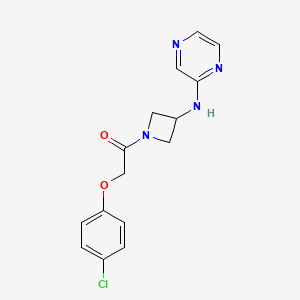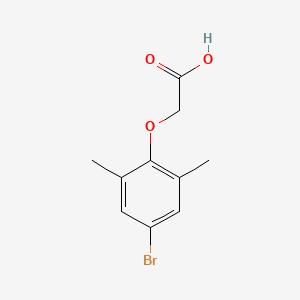![molecular formula C25H28N4O2 B2873418 [1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021119-20-9](/img/structure/B2873418.png)
[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the piperazine ring, and the attachment of the pyrimidinyl group. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several different types of chemical bonds and functional groups, which could give it unique physical and chemical properties. The presence of the biphenyl group could potentially give it planar geometry, while the piperazine and pyrimidinyl groups could introduce elements of polarity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The biphenyl group might undergo electrophilic aromatic substitution reactions, while the piperazine ring could potentially participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the biphenyl group could potentially make it relatively nonpolar and insoluble in water, while the piperazine and pyrimidinyl groups could introduce elements of polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of novel derivatives containing piperazine/morpholine moiety. For instance, Bhat et al. (2018) discussed the synthesis of enaminones and dihydropyrimidinone derivatives via a one-pot Biginelli reaction, demonstrating the structural versatility and potential pharmacological applications of such compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacokinetics and Metabolic Studies
The pharmacokinetics and metabolism of these compounds have also been explored. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor, revealing insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, which is crucial for understanding the drug's behavior in biological systems (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiviral Activities
Several studies have shown the antimicrobial and antiviral potential of derivatives. Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Furthermore, the development and validation of a novel anticonvulsant agent, as reported by Severina et al. (2021), underscore the therapeutic applications of such compounds in treating neurological disorders (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).
Molecular Mechanisms and Receptor Studies
Investigations into the molecular mechanisms and receptor interactions of these derivatives reveal their complex pharmacodynamics. For example, the study by Watson et al. (2005) on the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor provides valuable insights into the receptor-ligand interactions and the therapeutic potential of these compounds in HIV treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. Compounds with similar structures are often used in medicinal chemistry, suggesting that this compound could potentially be explored for its biological activity .
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-17-31-24-18-23(26-19(2)27-24)28-13-15-29(16-14-28)25(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,18H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIOFVHXUVUXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)
![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2873345.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2873347.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
